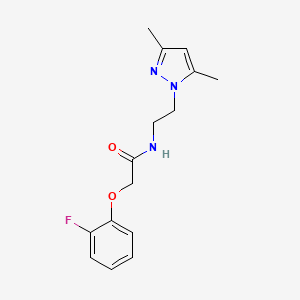

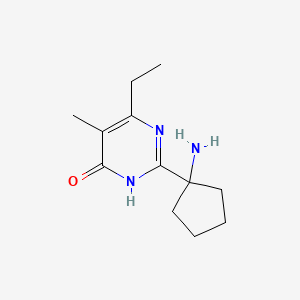

1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of the diaryl urea derivatives involves the design and creation of new chemical entities that are expected to exhibit antiproliferative effects. The compounds are synthesized through a series of chemical reactions, which are carefully planned based on computer-aided design to optimize the interactions with biological targets. The synthesis process is crucial for producing the compounds in sufficient quantity and purity for biological evaluation .

Molecular Structure Analysis

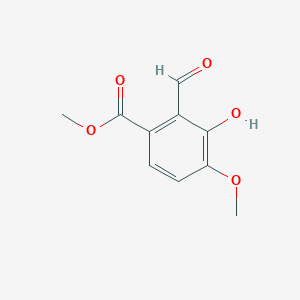

The molecular structure of the diaryl urea derivatives is characterized by the presence of an aryl group and a phenyl group connected by a urea linkage. The variations in the substituents on the aryl and phenyl rings, such as methoxy, pyridinyl, and thio groups, are designed to enhance the compounds' interactions with cancer cells and potentially improve their antiproliferative activity. The structure-activity relationship (SAR) is a key aspect of the analysis, as it helps in understanding how different structural features contribute to the compounds' biological effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the diaryl urea derivatives are likely to include amide bond formation, aromatic substitution, and alkylation. These reactions are performed under controlled conditions to ensure the formation of the desired products with high yield and selectivity. The reactivity of the functional groups and the stability of the intermediates are important considerations in the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the diaryl urea derivatives, such as solubility, melting point, and stability, are important for their biological evaluation and potential development as anticancer agents. These properties can influence the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their efficacy and safety. The compounds' ability to induce apoptosis and arrest the cell cycle in cancer cells is also a key aspect of their chemical properties analysis .

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-30-20-11-9-18(15-21(20)31-2)25-23(29)24-17-7-5-16(6-8-17)19-10-12-22(27-26-19)28-13-3-4-14-28/h5-12,15H,3-4,13-14H2,1-2H3,(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPQWDILOSXULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)

![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)